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molecular formula C6H11NO4 B1584735 Ethyl 2-((methoxycarbonyl)amino)acetate CAS No. 5602-94-8

Ethyl 2-((methoxycarbonyl)amino)acetate

Cat. No. B1584735
M. Wt: 161.16 g/mol
InChI Key: LNYUJLIYAHJNNO-UHFFFAOYSA-N
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Patent
US04548760

Procedure details

To a solution of phosgene (70.4 g, 0.71 mole) in dry toluene (300 ml), a mixture of glycine ethyl ester hydrochloride (99.1 g, 0.71 mole) and triethylamine (158 g, 1.56 mole) was slowly added at 0° C. The reaction was exothermic. After 2 hrs. of stirring, anhydrous methanol was added to the reaction mixture and stirring was continued for another 0.5 hrs. The reaction mixture was partitioned between water and chloroform, then the pH of the solution was adjusted to 4 with concentrated HCl. The chloroform layer was dried and the solvent was evaporated to obtain the N-carbomethoxy glycine ethyl ester with the structure being confirmed by spectroscopy.
Quantity
70.4 g
Type
reactant
Reaction Step One
Quantity
99.1 g
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].Cl.[CH2:6]([O:8][C:9](=[O:12])[CH2:10][NH2:11])[CH3:7].C(N(CC)CC)C.[CH3:20][OH:21]>C1(C)C=CC=CC=1>[CH2:6]([O:8][C:9](=[O:12])[CH2:10][NH:11][C:20]([O:2][CH3:1])=[O:21])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
70.4 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
99.1 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
158 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added at 0° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 0.5 hrs
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CNC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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